molecular formula C10H19N B12278672 (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B12278672
M. Wt: 153.26 g/mol
InChI Key: MDFWXZBEVCOVIO-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structure and stereochemistry. This compound is notable for its rigid bicyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphor or its derivatives.

    Reduction: The carbonyl group of the precursor is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide followed by nucleophilic substitution with an amine source.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. High-pressure hydrogenation and the use of specific catalysts can be employed to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, influencing biochemical pathways. The amine group can form hydrogen bonds and ionic interactions, modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of an amine.

Uniqueness

The presence of the amine group in (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine distinguishes it from its analogs, providing unique reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific amine functionalities.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10+/m1/s1

InChI Key

MDFWXZBEVCOVIO-MRTMQBJTSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2N

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.